4-Butoxynaphthalene-1,2-dione
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Overview
Description
4-Butoxynaphthalene-1,2-dione is an organic compound derived from naphthalene It is characterized by the presence of a butoxy group attached to the naphthalene ring, specifically at the 4-position, and two ketone groups at the 1 and 2 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Butoxynaphthalene-1,2-dione typically involves the reaction of 2-naphthol with butyl bromide in the presence of a base such as sodium hydroxide. This reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 2-naphthol is deprotonated to form a naphthoxide ion, which then attacks the butyl bromide to form the butoxy derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvent-free conditions can also be explored to enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions: 4-Butoxynaphthalene-1,2-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups, forming diols.
Substitution: The butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the butoxy group.
Major Products:
Oxidation: Formation of naphthoquinones.
Reduction: Formation of naphthalenediols.
Substitution: Formation of various substituted naphthalene derivatives.
Scientific Research Applications
4-Butoxynaphthalene-1,2-dione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Butoxynaphthalene-1,2-dione involves its interaction with various molecular targets and pathways. The compound’s quinone structure allows it to participate in redox reactions, which can generate reactive oxygen species (ROS) and induce oxidative stress in cells. This oxidative stress can lead to cell damage and apoptosis, making it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
2-Butoxynaphthalene: Similar structure but with the butoxy group at the 2-position.
1,4-Naphthoquinone: Lacks the butoxy group but shares the quinone structure.
2-Naphthol: Precursor to 4-Butoxynaphthalene-1,2-dione, with a hydroxyl group instead of a butoxy group.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.
Properties
CAS No. |
107909-31-9 |
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Molecular Formula |
C14H14O3 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
4-butoxynaphthalene-1,2-dione |
InChI |
InChI=1S/C14H14O3/c1-2-3-8-17-13-9-12(15)14(16)11-7-5-4-6-10(11)13/h4-7,9H,2-3,8H2,1H3 |
InChI Key |
SMJAIQXDGOKGBD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC(=O)C(=O)C2=CC=CC=C21 |
Origin of Product |
United States |
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